molecular formula C8H16N2O3 B555086 L-Asparagine tert-butyl ester CAS No. 25456-86-4

L-Asparagine tert-butyl ester

Cat. No. B555086
CAS RN: 25456-86-4
M. Wt: 188.22 g/mol
InChI Key: VLLGKVRQXXHELH-YFKPBYRVSA-N
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Description

L-Asparagine tert-butyl ester is a chemical compound with the molecular formula C8H16N2O3 . It is used as a starting material in the multi-step synthesis of L-aspartyl-L-asparagine .


Molecular Structure Analysis

The molecular structure of L-Asparagine tert-butyl ester is represented by the InChI string InChI=1S/C8H16N2O3/c1-8(2,3)13-7(12)5(9)4-6(10)11/h5H,4,9H2,1-3H3,(H2,10,11)/t5-/m0/s1 and the SMILES string CC(C)(C)OC(=O)C@HN)N . The molecular weight of the compound is 188.22 g/mol .


Chemical Reactions Analysis

While specific chemical reactions involving L-Asparagine tert-butyl ester are not detailed in the available literature, it is known that this compound can be used as a starting material in the synthesis of L-aspartyl-L-asparagine .


Physical And Chemical Properties Analysis

L-Asparagine tert-butyl ester is a powder with an optical activity of [α]/D +11.5±1.0°, c = 1 in methanol . The compound has a molecular weight of 188.22 g/mol .

Scientific Research Applications

  • Chemical Synthesis and Building Blocks : L-Asparagine tert-butyl ester is used in the synthesis of complex molecules and as a building block in organic synthesis. For instance, it's utilized in the synthesis of cis-5-hydroxy-L-pipecolic acid, a versatile chiral building block (Adams et al., 1996).

  • Analytical Chemistry : It's involved in the development of methods for qualitative and quantitative determination of amino acids in peptides and glycopeptides (Hediger et al., 1973).

  • Development of Organogelators : L-Asparagine tert-butyl ester has been used to synthesize novel organogelators, which are important in the development of new material properties (Lozano et al., 2009).

  • Proteasome Inhibitors : In medicinal chemistry, derivatives of L-Asparagine tert-butyl ester have been explored for their potential as proteasome inhibitors, which are significant in cancer research (Rydzewski et al., 2006).

  • Fluorimetric Chemosensors : Derivatives of L-Asparagine tert-butyl ester have been evaluated as fluorimetric chemosensors for metal ions, which is crucial in environmental and analytical chemistry (Esteves et al., 2010).

  • Peptide Synthesis : It plays a role in peptide synthesis, particularly in the synthesis of insulin analogs and other significant peptides (Shvachkin et al., 1985).

properties

IUPAC Name

tert-butyl (2S)-2,4-diamino-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O3/c1-8(2,3)13-7(12)5(9)4-6(10)11/h5H,4,9H2,1-3H3,(H2,10,11)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLLGKVRQXXHELH-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CC(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CC(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80426406
Record name L-Asparagine tert-butyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80426406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Asparagine tert-butyl ester

CAS RN

25456-86-4
Record name L-Asparagine, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25456-86-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 186917
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025456864
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Asparagine tert-butyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80426406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
55
Citations
M Mokotoff, S Brynes, JF Bagaglio - Journal of Medicinal …, 1975 - ACS Publications
The N-[p-(fluorosulfonyl) benzyl] derivatives of L-asparagine and L-glutamine (la, b) were synthesized as potential inhibitors of L-asparagine synthetase (ASase). Condensationof p-(…
Number of citations: 9 pubs.acs.org
C Nofre, J Sabadie, D Bal - Naturwissenschaften, 1974 - Springer
… L-Asparagine tert-butyl ester was a Sigma product. L-Alanine, glycine, L-methionine, L-phenylalanine, L-proline and L-valine tert-butyl esters, as well as 0-left-butyl serine left-butyl ester …
Number of citations: 10 link.springer.com
A Breiman, I Barash - Microbiology, 1978 - microbiologyresearch.org
… Of the various amide derivatives tested, only L-asparagine tert-butyl ester could mimic the effect of L-asparagine. Enzyme repression was not correlated with the internal pool of L-…
Number of citations: 3 www.microbiologyresearch.org
S Lin, SJ Danishefsky - Angewandte Chemie, 2001 - Wiley Online Library
… Saponification of the methyl ester (E)-21 followed by coupling with L-asparagine tert-butyl ester (8) as before provided 23 a in 70 % yield over two steps. Treatment of 23 a with HF/…
Number of citations: 89 onlinelibrary.wiley.com
C Unverzagt, H Kunz - Bioorganic & medicinal chemistry, 1994 - Elsevier
N-Glycoproteins fucosylated in the core region occur in tumor membranes and virus envelopes. Partial structures of such N-glycoproteins containing fucosylated chitobiosyl asparagine …
Number of citations: 75 www.sciencedirect.com
J Karges, M Kalaj, M Gembicky… - Angewandte Chemie …, 2021 - Wiley Online Library
… methyl ester, L-histidine methyl ester, L-lysine methyl ester), anionic (N α -tert-butoxycarbonyl-L-aspartic acid tert-butyl ester), polar (L-serine methyl ester, L-asparagine tert-butyl ester), …
Number of citations: 52 onlinelibrary.wiley.com
AM FELIX, EP HEIMER, CTSO WANG… - … journal of peptide …, 1985 - Wiley Online Library
A novel synthesis of thymosin α 1 by classical methods using seven tert. ‐butyl side chain protected fragments is described. Optimum conditions were found for the final DCC/HOBt …
Number of citations: 27 onlinelibrary.wiley.com
V Mutt, SI Said - European Journal of Biochemistry, 1974 - Wiley Online Library
… L-Asparagine-tert-butyl ester-HC1, L-aspartic aciddi-tert-butyl ester-HC1, tert-butyloxycarbonyl-L-asparagine p-nitrophenyl ester, and tert-butyloxycarbo- …
Number of citations: 498 febs.onlinelibrary.wiley.com
Z Peng, SA McLuckey - International journal of mass spectrometry, 2015 - Elsevier
… Woodward's reagent K, trimethylamine, acetonitrile, Angiotensin II (sequence: DRVYIHPF), l-valine methyl ester hydrochloride (V-OMe), and l-asparagine tert-butyl ester (N-OtBu) were …
Number of citations: 9 www.sciencedirect.com
DA Goff, RN Zuckermann - The Journal of Organic Chemistry, 1995 - ACS Publications
… L-Asparagine tert-butyl ester and trityl-protected L-histidine methyl ester proved unsatisfactory. Sterically hindered L-valine methyl ester gave a 3/1 mixture of 4h and 5h. This is not …
Number of citations: 147 pubs.acs.org

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